molecular formula C19H11IN6Na2O10S2 B13404095 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt

4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt

Cat. No.: B13404095
M. Wt: 720.3 g/mol
InChI Key: HCUCBSRZYURXCZ-HMBUVDKKSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt involves multiple steps, typically starting with the iodination of a phenyl ring followed by the introduction of nitro groups. The formazan moiety is then formed through a series of condensation reactions.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves stringent reaction conditions, including controlled temperatures and the use of specific solvents like DMSO and water .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like DMSO .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Mechanism of Action

The mechanism of action of 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include various biochemical reactions that are crucial for cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(4-Bromophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt
  • 4-[1-(4-Chlorophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt

Uniqueness

Compared to similar compounds, 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt is unique due to the presence of the iodophenyl group, which enhances its reactivity and allows for specific interactions in chemical and biological systems .

Properties

Molecular Formula

C19H11IN6Na2O10S2

Molecular Weight

720.3 g/mol

IUPAC Name

disodium;4-[(Z)-N-(2,4-dinitrophenyl)imino-N'-(4-iodoanilino)carbamimidoyl]benzene-1,3-disulfonate

InChI

InChI=1S/C19H13IN6O10S2.2Na/c20-11-1-3-12(4-2-11)21-23-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)24-22-16-8-5-13(25(27)28)9-17(16)26(29)30;;/h1-10,21H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b23-19-,24-22?;;

InChI Key

HCUCBSRZYURXCZ-HMBUVDKKSA-L

Isomeric SMILES

C1=CC(=CC=C1N/N=C(/C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])\N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])I.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NN=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])I.[Na+].[Na+]

Origin of Product

United States

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